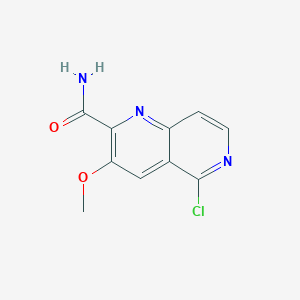![molecular formula C7H13BN2O2 B13908287 [1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid CAS No. 1319751-89-7](/img/structure/B13908287.png)
[1-(Butan-2-yl)-1H-pyrazol-4-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a 1-methylpropyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of 1-(1-Methylpropyl)-1H-pyrazole with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the pyrazole derivative using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Like potassium carbonate or sodium hydroxide for various reactions
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyrazoles: From nucleophilic substitution reactions
科学研究应用
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-boron bonds.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active compounds.
作用机制
The mechanism of action of B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid primarily involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the pyrazole ring .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Pyridylboronic Acid: Similar in structure but with a pyridine ring instead of a pyrazole ring.
Alkylboronic Acids: Such as methylboronic acid and ethylboronic acid
Uniqueness
B-[1-(1-Methylpropyl)-1H-pyrazol-4-yl]boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective reactivity is required .
属性
CAS 编号 |
1319751-89-7 |
|---|---|
分子式 |
C7H13BN2O2 |
分子量 |
168.00 g/mol |
IUPAC 名称 |
(1-butan-2-ylpyrazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-3-6(2)10-5-7(4-9-10)8(11)12/h4-6,11-12H,3H2,1-2H3 |
InChI 键 |
DQWPJAPGLRIGLD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)C(C)CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13908205.png)
![Methyl 7-bromopyrazolo[1,5-A]pyridine-5-carboxylate](/img/structure/B13908208.png)

![1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]decan-1-one](/img/structure/B13908231.png)
![3-Tert-butyl-5-chloro-3h-imidazo[4,5-b]pyridine](/img/structure/B13908236.png)
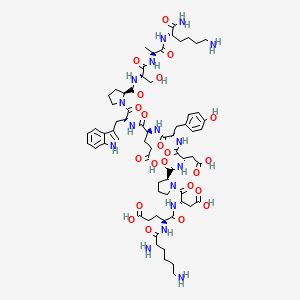
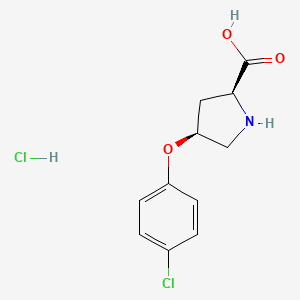
![calcium;7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B13908249.png)
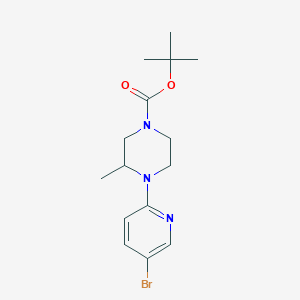
![(1R,5S)-Tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13908265.png)
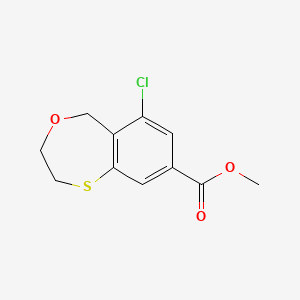
![1-[(2R)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid](/img/structure/B13908271.png)

